molecular formula C7H8N4O3 B055739 1,9-Dimethyluric acid CAS No. 55441-62-8

1,9-Dimethyluric acid

Cat. No.: B055739
CAS No.: 55441-62-8
M. Wt: 196.16 g/mol
InChI Key: UARKDOLETOEBCU-UHFFFAOYSA-N
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Description

1,9-Dimethyluric acid is a methyl derivative of uric acid, which is a naturally occurring purine derivative. It is occasionally found in human urine and is one of the purine components in urinary calculi. Methylated purines, such as this compound, originate from the metabolism of methylxanthines like caffeine, theophylline, and theobromine .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Dimethyluric acid can be synthesized through the methylation of uric acid. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the uric acid molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,9-Dimethyluric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the methylated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

1,9-Dimethyluric acid has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of purine metabolism and methylation reactions.

    Biology: It serves as a biomarker for the metabolism of methylxanthines in biological studies.

    Medicine: Research on its role in urinary calculi formation and potential therapeutic interventions.

    Industry: It is used in the synthesis of other purine derivatives and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1,9-Dimethyluric acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes involved in purine metabolism, such as xanthine oxidase.

    Pathways: It is part of the metabolic pathway of methylxanthines, leading to the formation of methylated purines and their subsequent excretion.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Dimethyluric acid
  • 1,3-Dimethyluric acid
  • 1,3,7-Trimethyluric acid

Comparison

1,9-Dimethyluric acid is unique due to its specific methylation pattern at the 1 and 9 positions of the uric acid molecule. This distinct structure influences its chemical reactivity and biological interactions compared to other methylated uric acids. For example, 1,7-Dimethyluric acid has methyl groups at the 1 and 7 positions, leading to different metabolic and chemical properties .

Properties

IUPAC Name

1,9-dimethyl-3,7-dihydropurine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-10-4-3(8-6(10)13)5(12)11(2)7(14)9-4/h1-2H3,(H,8,13)(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARKDOLETOEBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970784
Record name 2,8-Dihydroxy-1,9-dimethyl-1,9-dihydro-6H-purin-6-one
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,9-Dimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55441-62-8
Record name 7,9-Dihydro-1,9-dimethyl-1H-purine-2,6,8(3H)-trione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,9-Dihydro-1,9-dimethyl-1H-purine-2,6,8(3H)-trione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Dihydroxy-1,9-dimethyl-1,9-dihydro-6H-purin-6-one
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Record name 7,9-dihydro-1,9-dimethyl-1H-purine-2,6,8(3H)-trione
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Record name 1,9-Dimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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